![molecular formula C15H18BrNO5 B2671261 8-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid CAS No. 2416230-92-5](/img/structure/B2671261.png)
8-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “8-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid” is a complex organic molecule. It contains a benzoxazepine core, which is a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. This core is substituted with various functional groups including a bromine atom, a carboxylic acid group, and an isobutyl carbonyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The presence of the bromine atom could potentially make the molecule quite dense and heavy .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of chemical reactions. For example, bromine atoms are often involved in substitution reactions, and carboxylic acid groups can participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a carboxylic acid group could make the compound acidic. The bromine atom could potentially make the compound quite dense and heavy .Scientific Research Applications
Synthesis and Chemical Properties
A practical method for synthesizing orally active CCR5 antagonists involves a complex process where methyl 7-bromo-1-propyl-2,3-dihydro-1H-1-benzazepine-4-caboxylate, a compound related to 8-Bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid, is synthesized through esterification followed by an intramolecular Claisen type reaction. This process establishes an inexpensive method without the need for chromatographic purification, highlighting the chemical's potential in drug development (Ikemoto et al., 2005).
Molecular Structure and Interactions
The study of hydrogen-bonded assembly across different dimensions in benzazepine derivatives, including those related to this compound, provides insight into molecular structure and interactions. These findings are crucial for understanding the compound's behavior in various chemical environments, offering valuable information for pharmaceutical applications (Guerrero et al., 2014).
Potential for Fluorescent Brightening Agents
Research into the synthesis of 2-Aryl-6-substituted quinolines, involving the use of related benzazepine carboxylic acids, explores the possibility of these compounds serving as fluorescent brightening agents. This application demonstrates the versatility of this compound derivatives in material science and highlights their potential use beyond biomedical research (Rangnekar & Shenoy, 1987).
Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its intended use. If it’s being studied for potential pharmaceutical applications, future research could involve studying its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials .
properties
IUPAC Name |
8-bromo-4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO5/c1-15(2,3)22-14(20)17-6-7-21-11-8-9(16)4-5-10(11)12(17)13(18)19/h4-5,8,12H,6-7H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAYOHCXYOZDPRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1C(=O)O)C=CC(=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.